molecular formula C21H22ClN3O3S B2787450 4-((4-Chlorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-2-(m-tolyl)oxazole CAS No. 862741-19-3

4-((4-Chlorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-2-(m-tolyl)oxazole

カタログ番号 B2787450
CAS番号: 862741-19-3
分子量: 431.94
InChIキー: VFQNFQMXLLTMEZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-((4-Chlorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-2-(m-tolyl)oxazole, also known as CTX-0294885, is a small molecule inhibitor that has shown potential in the treatment of cancer. It was first synthesized in 2010 by a team of researchers at the University of Texas MD Anderson Cancer Center. Since then, several studies have been conducted to investigate its mechanism of action and potential applications in cancer research.

作用機序

4-((4-Chlorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-2-(m-tolyl)oxazole works by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in the folding and stabilization of many oncogenic proteins. By inhibiting HSP90, 4-((4-Chlorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-2-(m-tolyl)oxazole destabilizes these proteins, leading to their degradation and ultimately inhibiting cancer cell growth.
Biochemical and Physiological Effects
Studies have shown that 4-((4-Chlorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-2-(m-tolyl)oxazole has minimal toxicity in normal cells, making it a promising therapeutic agent. However, it can cause some side effects such as liver toxicity and gastrointestinal disturbances. It is important to note that these effects have only been observed in animal studies, and further research is needed to determine their relevance in humans.

実験室実験の利点と制限

One advantage of using 4-((4-Chlorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-2-(m-tolyl)oxazole in lab experiments is its specificity for HSP90, which allows for targeted inhibition of oncogenic proteins. However, its synthesis process is complex and requires expertise in organic chemistry, making it less accessible for some researchers. Additionally, its efficacy may vary depending on the cancer type and the specific oncogenic proteins involved.

将来の方向性

Several future directions for research on 4-((4-Chlorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-2-(m-tolyl)oxazole include investigating its potential in combination therapy with other cancer treatments, identifying biomarkers that predict response to treatment, and optimizing its synthesis process to increase accessibility for researchers. Additionally, further studies are needed to determine its safety and efficacy in humans, as well as its potential for use in other diseases beyond cancer.
Conclusion
4-((4-Chlorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-2-(m-tolyl)oxazole is a small molecule inhibitor with potential as a therapeutic agent in cancer research. Its specificity for HSP90 makes it a promising candidate for targeted inhibition of oncogenic proteins. However, further research is needed to determine its safety and efficacy in humans, as well as its potential for use in other diseases.

合成法

The synthesis of 4-((4-Chlorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-2-(m-tolyl)oxazole involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with 4-methylpiperazine, followed by the reaction of the resulting compound with m-tolylacetic acid. The final step involves the cyclization of the intermediate compound to form 4-((4-Chlorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-2-(m-tolyl)oxazole. The synthesis process is complex and requires expertise in organic chemistry.

科学的研究の応用

4-((4-Chlorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-2-(m-tolyl)oxazole has been extensively studied in cancer research due to its potential as a therapeutic agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, particularly in breast, lung, and colon cancers. It also has the ability to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

特性

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-(3-methylphenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S/c1-15-4-3-5-16(14-15)19-23-20(21(28-19)25-12-10-24(2)11-13-25)29(26,27)18-8-6-17(22)7-9-18/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQNFQMXLLTMEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)N3CCN(CC3)C)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Chlorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-2-(m-tolyl)oxazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。